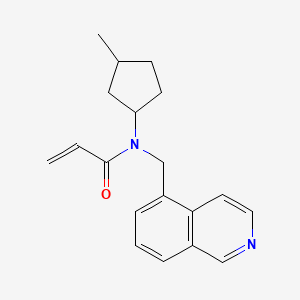

![molecular formula C16H19FN2O B2515017 3-[4-(2-Fluorphenyl)piperazin-1-yl]cyclohex-2-en-1-on CAS No. 727366-19-0](/img/structure/B2515017.png)

3-[4-(2-Fluorphenyl)piperazin-1-yl]cyclohex-2-en-1-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

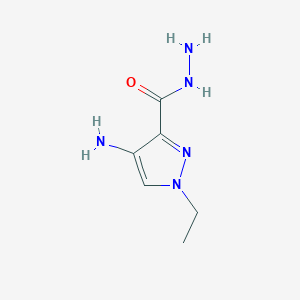

The compound "3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their roles in various pharmacological activities, including antidepressant and antianxiety properties, as well as their ability to interact with different receptors in the brain . The presence of a fluorophenyl group suggests potential for increased binding affinity and selectivity due to the electron-withdrawing nature of the fluorine atom, which can influence the molecular interactions with biological targets.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting from simple precursors. For instance, compounds with a furan moiety can be synthesized through Claisen Schmidt condensation, followed by cyclization and Mannich’s reaction to introduce the piperazine group . Similarly, the synthesis of fluorophenyl piperazine derivatives can be achieved through electrophilic fluorination of a precursor, as demonstrated in the synthesis of a compound intended to image dopamine D4 receptors . The introduction of the fluorine atom can be a critical step in the synthesis, as it often requires specific conditions and reagents to achieve the desired specificity and radioactivity .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods provide detailed information about the functional groups, the molecular framework, and the electronic environment within the molecule . X-ray crystallography is another powerful tool used to determine the precise three-dimensional arrangement of atoms in a crystal, revealing intermolecular interactions such as hydrogen bonding and stacking interactions that can influence the compound's stability and reactivity .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on their functional groups and the reaction conditions. For example, the presence of a furan moiety can participate in reactions typical of aromatic compounds, such as electrophilic substitution . The fluorophenyl group can also influence the reactivity of the molecule, as fluorine can affect the electron density distribution and thus the reactivity of adjacent functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and thermal stability, are crucial for their practical application in medicinal chemistry. These properties are often determined using techniques like thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) . The crystallographic studies provide insights into the solid-state properties, including lattice parameters and space group, which are important for understanding the material's behavior under different conditions .

Wissenschaftliche Forschungsanwendungen

- Forschung zu neurodegenerativen Erkrankungen Angesichts des neuropharmakologischen Potenzials von Piperazinderivaten könnte diese Verbindung auf ihre therapeutischen Anwendungen bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer oder Parkinson untersucht werden. Forscher könnten ihre Auswirkungen auf bestimmte Neurotransmittersysteme untersuchen.

- Piperazin-2-on-Derivate wurden auf ihre Zytotoxizitätsprofile untersucht. Eine Studie ergab, dass synthetisierte Benzimidazol-Derivate (einschließlich Piperazin-2-on-Analoga) als Urease-Inhibitoren sehr wirksam sein könnten .

- Ein neuartiger Inhibitor namens 4-((4-(2-Fluorphenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amin (FPMINT) hat eine Selektivität für ENT2 gegenüber ENT1 gezeigt. Forscher haben seine Struktur-Wirkungs-Beziehung untersucht und verwandte Analoga gescreent .

Urease-Inhibitionsstudien

ENT (Equilibrative Nucleoside Transporter)-Inhibition

Synthese von 1,5-verknüpften 1,2,3-Triazolen

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of the compound 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This interaction results in changes in the uptake of nucleosides, affecting the function of the ENTs .

Biochemical Pathways

The inhibition of ENTs by 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one affects the nucleotide synthesis pathway. This can have downstream effects on various cellular processes that rely on nucleotides, including DNA replication and repair, RNA transcription, and protein synthesis .

Pharmacokinetics

The presence of the piperazine ring and polar nitrogen atoms in the compound could enhance favorable interaction with macromolecules, which could have a significant impact on its pharmacokinetics and pharmacodynamics .

Result of Action

The result of the action of 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one is the inhibition of ENTs, leading to changes in nucleotide synthesis and other cellular processes. This can have various molecular and cellular effects, depending on the specific cell type and physiological context .

Biochemische Analyse

Biochemical Properties

The compound 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one has been found to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has shown more selectivity to ENT2 than to ENT1 .

Cellular Effects

In cellular models, 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one has been observed to inhibit ENTs . This inhibition could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one acts as an inhibitor of ENTs . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Eigenschaften

IUPAC Name |

3-[4-(2-fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O/c17-15-6-1-2-7-16(15)19-10-8-18(9-11-19)13-4-3-5-14(20)12-13/h1-2,6-7,12H,3-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLHEHFPPPTCCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514934.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2514940.png)

![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B2514946.png)

![4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide](/img/structure/B2514954.png)

![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)